![molecular formula C17H21N3O4 B2552587 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1171144-57-2](/img/structure/B2552587.png)
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide, commonly known as COA-Cl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. COA-Cl is a heterocyclic compound that contains an oxadiazole ring and an acetamide group. The compound has shown promising results in various studies and has been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Potential
Research on derivatives closely related to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has shown significant promise in chemotherapeutic applications. A study by Kaya et al. (2017) designed and synthesized a series of hydrazide and oxadiazole derivatives, evaluated for their antimicrobial activity against various bacteria and fungi, and screened for antiproliferative activity against human tumor cell lines. Among these compounds, derivatives bearing the 1,3,4-oxadiazole ring and methoxy benzothiazole moiety exhibited high inhibitory activity against A549 (lung) and MCF-7 (breast cancer) tumor cell lines, indicating their potential as promising chemotherapeutic agents Kaya et al., 2017.
Antimicrobial and Antitumor Activities
Further research by Faheem (2018) on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds from this study displayed moderate inhibitory effects in various assays, indicating their potential for antimicrobial and antitumor applications Faheem, 2018.
Pharmacological Evaluation for Cancer Treatment
Panchal et al. (2020) focused on the design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, targeting small lung cancer. This study synthesized novel compounds showing considerable inhibition of cell growth, indicating their potential application in cancer treatment Panchal et al., 2020.
Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. These findings suggest the utility of such compounds in pharmaceutical applications requiring antioxidant properties Chkirate et al., 2019.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(21)18-17-20-19-16(24-17)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYSWDYMXUGKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.